N-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
Description
This compound is a piperidine derivative featuring a 2,5-dimethylfuran-3-carbonyl group at the 1-position of the piperidine ring and an N-methyl-3-(trifluoromethyl)pyridin-2-amine substituent at the 3-position. The trifluoromethyl (CF₃) group on the pyridine ring enhances lipophilicity and metabolic stability, while the dimethylfuran moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c1-12-10-15(13(2)27-12)18(26)25-9-5-6-14(11-25)24(3)17-16(19(20,21)22)7-4-8-23-17/h4,7-8,10,14H,5-6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPRIZIDBILTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs (piperidine, trifluoromethylpyridine, or sulfonyl/heterocyclic substituents) and are compared based on available evidence:
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in all compounds enhances membrane permeability. The target’s dimethylfuran (logP ~2.5–3.0 estimated) is less polar than BB56680’s sulfonyl group (logP ~1.8–2.2).
- Metabolic Stability : The CF₃ group in the target and BB56680 reduces oxidative metabolism. However, BB56680’s sulfonyl group may increase susceptibility to enzymatic hydrolysis compared to the target’s stable furan carbonyl.
- Bioactivity : lists piperidine derivatives (e.g., L-742694) targeting G protein-coupled receptors (GPCRs) , suggesting the target and analogues may interact with similar pathways.
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